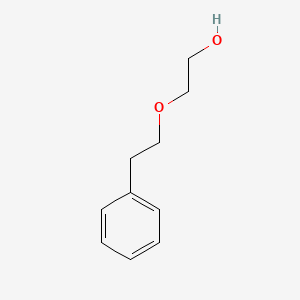

2-(2-Phényléthoxy)éthanol

Vue d'ensemble

Description

2-(2-Phenylethoxy)ethanol is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .

Synthesis Analysis

The synthesis of 2-phenoxyethanol can be achieved via the reaction between phenol and ethylene carbonate. This process is catalyzed by Na-mordenite catalysts . This method is an alternative to the industrial process that uses ethylene oxide and homogeneous basic conditions .Molecular Structure Analysis

The molecular structure of 2-(2-Phenylethoxy)ethanol can be represented by the InChI string:InChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . Chemical Reactions Analysis

The main by-product of the synthesis of 2-phenoxyethanol is the linear carbonate of phenoxyethanol, bis (2-phenoxyethyl)carbonate . This by-product can be converted to phenoxyethanol by reacting with phenol in a basic medium .Physical and Chemical Properties Analysis

2-(2-Phenylethoxy)ethanol has a density of 1.0±0.1 g/cm3, a boiling point of 270.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a flash point of 112.8±14.6 °C and an index of refraction of 1.520 .Applications De Recherche Scientifique

Synthèse de produits chimiques fins

Le 2-(2-Phényléthoxy)éthanol, également connu sous le nom d'éther monophénylique d'éthylène glycol, peut être synthétisé par réaction entre le phénol et le carbonate d'éthylène . Ce procédé est sans solvant et hétérogènement catalysé, utilisant des catalyseurs de Na-mordenite . Cette méthode est une alternative au procédé industriel qui utilise l'oxyde d'éthylène et des conditions basiques homogènes .

Production de phénoxyéthanol

Dans des conditions réactionnelles spécifiques, il est possible d'obtenir une sélectivité totale en phénoxyéthanol jusqu'à 75% de conversion du phénol et 82% de sélectivité à la conversion totale du phénol . Le principal sous-produit est le carbonate linéaire de phénoxyéthanol, le bis(2-phénoxyéthyl)carbonate .

Conversion en phénoxyéthanol

Le sous-produit, le bis(2-phénoxyéthyl)carbonate, peut être converti en phénoxyéthanol par réaction avec le phénol en milieu basique . Ce procédé peut produire du phénoxyéthanol avec un rendement élevé pouvant atteindre 97% .

Analyse des propriétés thermodynamiques

Le this compound peut être utilisé dans l'analyse des propriétés thermodynamiques . Les propriétés de ce composé peuvent être évaluées et étudiées pour diverses applications scientifiques et industrielles .

Orientations Futures

Mécanisme D'action

Target of Action

2-(2-Phenylethoxy)ethanol, also known as Phenoxyethanol, is an aromatic glycol ether . It is primarily used as an antiseptic and preservative in various applications, including pharmaceuticals, cosmetics, and lubricants . It demonstrates antimicrobial ability, acting effectively against selected phytopathogenic fungi .

Mode of Action

Phenoxyethanol exhibits its antimicrobial activity by interacting with the mitochondria and the nucleus of the target organisms, which are particularly sensitive to inhibition . This interaction leads to changes in the normal functioning of these cellular components, thereby inhibiting the growth and proliferation of the target organisms .

Biochemical Pathways

The biosynthesis of 2-Phenylethanol involves several enzymes, including phenylpyruvate decarboxylase (PDL), phenylacetaldehyde reductase (PAR), and a P450 enzyme known as CYP79D73 . These enzymes play a crucial role in the formation of 2-Phenylethanol, with their concentration changes aligning with the release pattern of the compound . The production of 2-Phenylethanol is also influenced by the content of soluble sugar, soluble proteins, carbon © and nitrogen (N), as well as the C/N ratio .

Pharmacokinetics

2-(2-Phenylethoxy)ethanol is a colorless, transparent, and viscous liquid . It is nearly odorless and has low volatility . It is an excellent solvent applicable to various organic substances . .

Result of Action

The primary result of the action of 2-(2-Phenylethoxy)ethanol is the inhibition of the growth and proliferation of target organisms . This is achieved through its interaction with the mitochondria and the nucleus of the target organisms, leading to changes in their normal functioning .

Propriétés

IUPAC Name |

2-(2-phenylethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZPWWIVZVTDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34383-56-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-phenylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34383-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30527972 | |

| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74121-91-8 | |

| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid](/img/structure/B1660213.png)

![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)

![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)